Cappaprenol-13
Overview
Description
Cappaprenol-13 is a polyprenol compound isolated from the plant Capparis spinosa, commonly known as the caper bush. This compound is part of a homologous series of polyprenols, which include cappaprenol-12 and cappaprenol-14, distinguished by the number of isoprene units they contain. This compound specifically contains 13 isoprene units. Polyprenols are known for their significant biological activities, including anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cappaprenol-13 can be isolated from the alcoholic extracts of Capparis spinosa using preparative high-performance liquid chromatography (HPLC). The extraction process typically involves the following steps:
Extraction: The plant material is subjected to alcoholic extraction, usually with ethanol or methanol.
Filtration: The extract is filtered to remove solid residues.
Concentration: The filtrate is concentrated under reduced pressure to obtain a crude extract.
Purification: The crude extract is purified using preparative HPLC to isolate this compound.
Industrial Production Methods: While the industrial production of this compound is not extensively documented, it is likely that large-scale extraction and purification processes would follow similar steps to those used in laboratory settings, with optimizations for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Cappaprenol-13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.
Substitution: Halogens, nucleophiles, and other reactive species.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxygenated derivatives, while reduction can produce fully saturated polyprenols .
Scientific Research Applications
Cappaprenol-13 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polyprenol chemistry and for synthesizing derivatives with potential biological activities.
Biology: Investigated for its role in cellular processes, particularly in the synthesis of glycoproteins and other biomolecules.
Medicine: Explored for its anti-inflammatory, antioxidant, and potential anticancer properties.
Mechanism of Action
The mechanism of action of cappaprenol-13 involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Anti-inflammatory Pathways: Inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Antioxidant Activity: Scavenging of free radicals and reduction of oxidative stress.
Cellular Signaling: Modulation of signaling pathways involved in cell proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Cappaprenol-13 is part of a homologous series of polyprenols, which include:
Cappaprenol-12: Contains 12 isoprene units.
Cappaprenol-14: Contains 14 isoprene units.
Uniqueness: this compound is unique due to its specific number of isoprene units, which may confer distinct biological activities compared to its homologs. Its anti-inflammatory properties have been particularly noted in scientific studies .
Conclusion
This compound is a biologically active polyprenol with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable compound for further research and development.
Properties
IUPAC Name |
(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34Z,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaen-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H106O/c1-53(2)27-15-28-54(3)29-16-30-55(4)31-17-32-56(5)33-18-34-57(6)35-19-36-58(7)37-20-38-59(8)39-21-40-60(9)41-22-42-61(10)43-23-44-62(11)45-24-46-63(12)47-25-48-64(13)49-26-50-65(14)51-52-66/h27,29,31,33,35,37,39,41,43,45,47,49,51,66H,15-26,28,30,32,34,36,38,40,42,44,46,48,50,52H2,1-14H3/b54-29+,55-31+,56-33+,57-35-,58-37-,59-39-,60-41-,61-43-,62-45-,63-47-,64-49-,65-51- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKCLZXBCSKYHJ-IFPWPETASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CO)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H106O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
903.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81338-26-3 | |
Record name | Cappaprenol-13 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081338263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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